C.I.Sulphur Brown 6
Description
Historical Development of Scientific Inquiry into Sulphur Dyes and Related Compounds
The scientific investigation into sulphur dyes began in the latter half of the 19th century, characterized by empirical discovery rather than targeted molecular design. The precursor to this class, "Cachou de Laval," was discovered in 1873 by Croissant and Bretonnière, who produced a brown colorant by heating organic materials like sawdust with sodium sulfide (B99878). wikipedia.orgzenodo.orgscispace.com This discovery demonstrated that useful dyes could be formed from the reaction of organic substances with sulfur-containing compounds, sparking further research. zenodo.org
A pivotal moment in the history of sulphur dyes was the work of Henri-Raymond Vidal in France. In 1893, he synthesized "Vidal Blacks" by reacting various aniline (B41778) derivatives with sulfur, which became the true progenitor of this significant class of dyestuffs. wikipedia.orgasiantextilestudies.comarchive.orgrexresearch1.com These early experiments were largely process-driven, with the chemical structures of the resulting products remaining unknown. The focus of scientific inquiry was on the synthesis method and the application properties of the dyes, such as their ability to color unmordanted cotton with good fastness. scispace.com Subsequent developments, like Kalischer's Immedial Black FF in 1897, further expanded the range and utility of these dyes, solidifying their industrial importance and setting the stage for more detailed academic study. asiantextilestudies.comtextilestudycenter.comtextileengineers.org
Table 1: Key Milestones in the Early Scientific Inquiry of Sulphur Dyes
| Year | Discovery / Event | Key Researchers | Significance |
|---|---|---|---|
| 1873 | Discovery of "Cachou de Laval" | Croissant & Bretonnière | First sulphur-like dye, produced from organic matter and sodium sulfide. wikipedia.orgzenodo.org |
| 1893 | Invention of "Vidal Blacks" | Henri-Raymond Vidal | First sulphur dyes synthesized from defined aromatic intermediates, progenitor of the class. wikipedia.orgasiantextilestudies.comarchive.org |
| 1897 | Discovery of "Immedial Black FF" | Kalischer | An improved sulphur black produced from 2,4-dinitro-4-dihydroxy diphenylamine. asiantextilestudies.comtextilestudycenter.comtextileengineers.org |
| 1899 | Development of Sulphur Black T | Priebs and Kaltwasser | A highly successful commercial sulphur black dye. asiantextilestudies.com |
Evolution of Research Paradigms for Sulphur Dyes, including C.I. Sulphur Brown 6
The research paradigm for sulphur dyes has evolved significantly from its empirical origins. For much of their history, sulphur dyes like C.I. Sulphur Brown 6 were treated as "black box" chemicals. The synthesis was understood in terms of reactants and conditions, but the exact molecular structure of the final, complex polymeric product was poorly understood and largely uncharacterized. wikipedia.org Early research focused almost exclusively on optimizing synthesis for desirable application properties like color shade and fastness.
The mid-to-late 20th century saw the gradual introduction of modern analytical techniques to the field, marking a shift towards structural elucidation and mechanistic understanding. However, the inherent nature of sulphur dyes—their insolubility, polymeric nature, and heterogeneity—presents significant challenges to these methods. wikipedia.orgresearchgate.net Techniques such as High-Performance Liquid Chromatography (HPLC), mass spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy, which are standard for small molecule characterization, are difficult to apply effectively to these complex mixtures. researchgate.netresearchgate.netmdpi.com
More recent research paradigms have focused on understanding the dye at a molecular level during the dyeing process itself. This includes studying the reduction of the insoluble pigment to its water-soluble leuco form, which is necessary for application. researchgate.netatamanchemicals.com Potentiometric titration and other electrochemical methods have been employed to study the redox properties of sulphur dyes, providing insight into the cleavage of disulfide linkages that is crucial for solubilization and fiber affinity. researchgate.netacs.org This represents a move from studying just the final product to investigating the dynamic chemical transformations that occur during its application.
Table 2: Evolution of Research Techniques Applied to Sulphur Dyes
| Research Era | Primary Focus | Key Scientific Techniques | Research Goals |
|---|---|---|---|
| Early (late 19th - mid 20th C.) | Synthesis & Application | Empirical formulation, test dyeing | Discover new shades, improve fastness properties. |
| Mid (mid - late 20th C.) | Initial Characterization | Elemental analysis, basic spectroscopy (IR, UV-Vis) | Determine elemental composition, identify functional groups. |
| Modern (late 20th C. - Present) | Structural & Mechanistic Analysis | Advanced Chromatography (HPLC), Mass Spectrometry (MS), NMR, Potentiometry | Elucidate chromophore structures, understand redox behavior, map degradation. researchgate.netresearchgate.net |
| Contemporary (21st C.) | Green Chemistry & Advanced Function | Life cycle assessment, alternative reducing agents (e.g., sugars), nanoparticle synthesis | Reduce environmental impact, develop new applications beyond textiles. researchgate.netacs.orgajchem-b.com |
Current Academic Significance and Research Gaps in Sulphur Brown Chemistry
The current academic significance of sulphur dyes, including brown variants, is primarily driven by the need for more sustainable and environmentally benign chemical processes. researchgate.netacs.org A major focus of contemporary research is the replacement of sodium sulfide, the traditional reducing agent used in sulphur dyeing. researchgate.netnih.gov Sodium sulfide is effective but poses significant environmental problems due to the release of toxic hydrogen sulfide gas and the high sulfide content in wastewater effluent. researchgate.netresearchgate.net Academic studies are actively exploring greener alternatives, such as reducing sugars (e.g., glucose, fructose), hydroxyacetone, and electrochemical reduction methods, to create a more sustainable dyeing process. acs.orgresearchgate.netacs.org Research has shown that reducing sugars can be effective, and there appears to be an optimum redox potential (around -650 mV) for achieving maximum color strength, suggesting that controlled reduction is key. acs.orgnih.gov
Despite over a century of use and research, significant knowledge gaps remain in sulphur dye chemistry. The most prominent gap is the definitive structural elucidation of the dye molecules. wikipedia.org The complex, polymeric, and heterogeneous nature of dyes like C.I. Sulphur Brown 6 means that a single, precise molecular structure cannot be assigned. Instead, they are understood as mixtures of related oligomers with proposed subunits like thianthrene (B1682798) and phenothiazine. wikipedia.org This structural ambiguity makes it difficult to establish clear structure-property relationships.
Further research is needed to understand the precise mechanisms of thionation (the reaction with sulfur) during synthesis and how reaction conditions influence the final distribution of polymeric species. textilestudycenter.com Another area of active investigation is the potential for new applications. While traditionally used for textiles and paper, the unique redox properties and sulfur-rich structures of these compounds are being explored for novel uses, such as in energy storage (e.g., lithium-sulfur batteries) or as functional materials. ajchem-b.comresearchgate.net Closing these research gaps could unlock new potential for this old class of compounds, transforming them from bulk commodities to specialized, high-performance materials.
Table 3: Mentioned Chemical Compounds
| Compound Name | Role / Context |
|---|---|
| C.I. Sulphur Brown 6 | Primary subject of the article |
| 3,6-Dinitro-9H-carbazole | Organic precursor for C.I. Sulphur Brown 6 synthesis worlddyevariety.com |
| Sodium Polysulfide | Sulphurizing agent in synthesis worlddyevariety.com |
| Glycerol (B35011) | Solvent medium for synthesis worlddyevariety.com |
| Sodium Sulfide | Traditional reducing agent for sulphur dyes researchgate.netatamanchemicals.com |
| Aniline derivatives | Early precursors for Vidal Blacks wikipedia.org |
| 2,4-Dinitrophenol | Precursor for Sulphur Black 1 wikipedia.org |
| Thianthrene | Proposed structural subunit in sulphur dyes wikipedia.org |
| Phenothiazine | Proposed structural subunit in sulphur dyes wikipedia.org |
| Glucose | Alternative "green" reducing agent researchgate.netacs.org |
| Fructose | Alternative "green" reducing agent researchgate.net |
| Hydrogen Sulfide | Toxic byproduct of sodium sulfide use researchgate.net |
| Hydroxyacetone | Alternative reducing agent researchgate.net |
Properties
CAS No. |
1327-25-9 |
|---|---|
Molecular Formula |
C6H12B2O6 |
Origin of Product |
United States |
Advanced Synthetic Methodologies and Mechanistic Studies
Mechanistic Pathways of Sulphur Dye Formation: Elucidating Reaction Intermediates
The formation of sulphur dyes, including C.I. Sulphur Brown 6, is a complex process known as thionation or sulphurisation. alfa-chemistry.comatamanchemicals.com This process involves heating organic intermediates, typically containing amino or nitro groups, with sulphur or sodium polysulfide. alfa-chemistry.comp2infohouse.org The exact molecular structures of most sulphur dyes are ill-defined, existing as complex macromolecular species. atamanchemicals.comp2infohouse.org
The fundamental reaction for producing C.I. Sulphur Brown 6 involves the heating of 3,6-Dinitro-9H-carbazole with sodium polysulfide in a glycerol (B35011) medium. vulcanchem.comworlddyevariety.com The mechanism proceeds through several key stages:
Reduction of Nitro Groups: The polysulfide acts as a reducing agent, converting the nitro groups on the carbazole (B46965) precursor to amino groups. This step is crucial for subsequent polymerization and chromophore formation. wikipedia.org
Thionation and Cross-linking: The sulphurising agent introduces sulphur into the organic molecule, forming thiol (-SH) groups. atamanchemicals.com These thiols can then react further to form disulfide (–S–S–) and polysulfide (–S_n–) linkages, which cross-link the aromatic units. atamanchemicals.comwikipedia.org These sulphur-containing bridges, including structural elements like thiazoles and thianthrenes, are integral to the final chromophore. atamanchemicals.comwikipedia.org
Formation of Intermediates: The reaction likely proceeds through various reactive intermediates. While specific intermediates for C.I. Sulphur Brown 6 are not extensively detailed in the literature, the general mechanism for sulphur dyes suggests the formation of indophenol-containing intermediates that are subsequently cross-linked by sulphur. wikipedia.org The process involves the generation of radical species and complex condensation reactions, leading to a high-molecular-weight, insoluble polymer. wikipedia.orgacs.org
The final dye is a complex mixture of polymeric molecules with varying chain lengths and degrees of sulphur cross-linking, which accounts for its properties as a brown powder with partial water solubility. vulcanchem.com
Novel Synthetic Routes for C.I. Sulphur Brown 6 and Analogues
Research into the synthesis of sulphur dyes is focused on improving efficiency, performance, and environmental sustainability.
The synthesis of sulphur dyes is versatile, allowing for a range of precursors to produce different colors. While C.I. Sulphur Brown 6 specifically uses 3,6-Dinitro-9H-carbazole, analogues can be created using other aromatic compounds. vulcanchem.comworlddyevariety.com For instance, brown sulphur dyes can be obtained by fusing m-diamines like m-toluenediamine with sulphur. kvmwai.edu.in The historical "Cachou de Laval," the first commercial sulphur dye, was produced from sawdust and bran, with lignin (B12514952) being the active component. p2infohouse.orgwikipedia.org
The reaction conditions are critical and are often proprietary. Key parameters include the type of solvent (e.g., glycerol, water, or alcohol), reaction temperature, and duration. p2infohouse.orgvulcanchem.com For example, C.I. Sulphur Brown 6 synthesis involves heating in glycerol, which serves as both a solvent and a reaction medium to facilitate the formation of polysulfide linkages at elevated temperatures. vulcanchem.comworlddyevariety.com
Table 1: Examples of Precursors for Sulphur Dyes
| Dye Class | Precursor(s) | Reference |
|---|---|---|
| C.I. Sulphur Brown 6 | 3,6-Dinitro-9H-carbazole | vulcanchem.comworlddyevariety.com |
| C.I. Sulphur Black 1 | 2,4-Dinitrophenol | wikipedia.org |
| General Brown Sulphur Dyes | m-Toluenediamine | kvmwai.edu.in |
| "Cachou de Laval" (Historic Brown) | Lignin (from sawdust/bran) | p2infohouse.org |
Traditional sulphur dye synthesis and application rely on sodium sulfide (B99878) as a reducing agent, which poses significant environmental concerns due to the release of toxic hydrogen sulfide gas and the high sulfide content in wastewater. researchgate.netacs.orgresearchgate.net Green chemistry initiatives aim to mitigate these issues.
A primary focus has been the replacement of sodium sulfide with more environmentally benign reducing agents. researchgate.net Sugars, such as glucose, have been identified as effective, biodegradable, and cost-effective alternatives. researchgate.netnih.gov Studies have shown that reducing sugars can achieve comparable, and sometimes superior, color strength and wash fastness for dyes like C.I. Sulphur Black 1. researchgate.netacs.org The effectiveness of these sugars is linked to their redox potential, with an optimal potential of around -650 mV providing the best results for dye reduction and fixation. acs.orgnih.gov
Other green approaches include:
Catalytic Systems: The use of bacterial lysates as catalytic agents in the reduction process. researchgate.net
Alternative Solvents: Using water as a "green" solvent where possible. researchgate.net
Process Optimization: Techniques like pad-ox dyeing can reduce water usage and effluent. slideshare.net
Table 2: Comparison of Conventional vs. Green Reducing Agents
| Reducing Agent | Advantages | Disadvantages | Reference |
|---|---|---|---|
| Sodium Sulfide | Effective, inexpensive | Toxic, pollutes wastewater, hazardous gas emission | researchgate.netacs.org |
| Glucose/Reducing Sugars | Sustainable, non-toxic, biodegradable, cost-effective | May require higher temperatures | researchgate.netresearchgate.netnih.gov |
| Hydroxyacetone | Eco-friendly alternative | Less commonly cited than sugars | researchgate.net |
Derivatization and Structural Modification of Sulphur Brown Chromophores
Modifying the structure of sulphur dyes is a key strategy to improve their properties, particularly solubility and reactivity.
Sulphur dyes are inherently water-insoluble and must be converted to a soluble "leuco" form for dyeing. alfa-chemistry.comwikipedia.org Research has focused on creating pre-solubilized sulphur dye derivatives to simplify the application process. These derivatives are typically thiosulphate compounds, often referred to as Bunte salts. researchgate.net
One method involves reacting the leuco form of a sulphur dye with a solubilizing agent. For example, a water-soluble brown sulphur dye has been prepared by reacting Sulphur Brown 5G with 3-chloro-2-hydroxypropyltrimethylammonium chloride. researchgate.netresearchgate.net Another approach involves sulfonation, where the dye is treated with a sulfonating agent like sodium sulfite (B76179) in the presence of a catalyst to introduce sulfonic acid groups, thereby increasing water solubility. google.com Similarly, reacting the leuco form of C.I. Sulphur Black 1 with chloroacetic acid introduces carboxylic acid groups, enhancing water solubility. researchgate.net
These solubilized forms offer significant advantages, including easier handling and reduced environmental impact by minimizing the need for sodium sulfide in the dyebath. researchgate.netgoogle.com
Beyond solubilization, chemical modifications can be used to fine-tune the reactivity and performance of sulphur dyes. The complex structure of sulphur dyes, with their various sulphur linkages, offers sites for chemical attack or modification. acs.orgresearchgate.net
For instance, the sulphur linkages are sensitive to oxidation, which can lead to poor bleach fastness. researchgate.net Chemical treatments can be applied to protect these linkages. One reported method involves applying lanthanum triacetate to sulphur-dyed fabrics, which chemically stabilizes the sulphur bonds and improves resistance to oxidative bleaching by about 50%. researchgate.net
Further derivatization can be achieved by reacting the dye with alkylating agents. For example, sulphur dyes derived from m- and p-phenylenediamine (B122844) have been modified through reaction with butyl bromide, altering their properties. researchgate.net Such modifications aim to create dyes with tailored fastness properties or specific affinities for different fibers. researchgate.netgoogle.com The introduction of different functional groups can influence the electronic structure of the chromophore, potentially altering its color and reactivity. chim.it
Catalytic Aspects in Sulphur Dye Synthesis
The conventional industrial synthesis of C.I. Sulphur Brown 6 is typically achieved through a non-catalytic thionation process. This method involves the reaction of 3,6-Dinitro-9H-carbazole with sodium polysulfide in a high-boiling point solvent like glycerol under heating. vulcanchem.comworlddyevariety.com This process relies on high temperatures to drive the complex reactions that form the dye's chromophoric structure. However, advanced synthetic strategies have explored the use of catalysts to modify sulphur dyes or to create water-soluble variants, which can improve application properties and potentially offer more controlled reaction pathways.
One such advanced method involves the catalytic sulfonation of a pre-formed sulphur brown dye to produce a water-soluble version. While not a direct synthesis of the parent C.I. Sulphur Brown 6, this catalytic modification represents a significant advancement in the production of functionally improved sulphur dyes. A patented method for producing a water-soluble sulphur red-brown dye outlines a process where the dye is first dissolved in a sodium sulfide solution, purified, and concentrated. google.com Subsequently, a crucial catalytic sulfonation step is performed on this concentrated liquid. google.com
The catalyst in this process facilitates the sulfonation reaction, which introduces sulfonic acid groups onto the dye molecule, thereby rendering it water-soluble. google.com This method provides an alternative to the traditional reduction process required to apply insoluble sulphur dyes. The catalysts employed are typically acids or amines, which promote the reaction between the dye concentrate and a sulfonating agent. google.com
Detailed research findings from the patented methodology are summarized in the tables below.
Table 1: Catalysts and Sulfonating Agents for Synthesis of Water-Soluble Sulphur Red-Brown Dye
| Component | Examples |
|---|---|
| Catalyst | Sulfuric acid, Trimethylamine, Tetrahydrofuran (THF) |
| Sulfonating Agent | Sodium sulfite, Sodium pyrosulfite, Rongalite |
Source: google.com
The selection of the catalyst and sulfonating agent is critical to the success of the reaction. The process parameters, including the ratios of reactants and reaction conditions, are carefully controlled to achieve the desired degree of sulfonation and water solubility.
Table 2: Reaction Parameters for Catalytic Sulfonation
| Parameter | Value/Range |
|---|---|
| Weight Ratio (Concentrate : Catalyst) | (0.75 - 1.05) : (0.018 - 0.26) |
| Weight Ratio (Concentrate : Sulfonating Agent) | (0.75 - 1.05) : (0.18 - 0.45) |
| Reaction Temperature | 85 - 95 °C |
| Reaction Time | 2 - 4 hours |
Source: google.com
This catalytic approach highlights a shift from the harsh, high-temperature fusion processes to more controlled, lower-temperature modifications that impart valuable properties like water solubility to the final dye product. The catalyst plays a pivotal role in enabling the sulfonation reaction under these specific conditions, leading to a functionally advanced dye. google.com
Table of Compounds
| Compound Name |
|---|
| 3,6-Dinitro-9H-carbazole |
| C.I. Sulphur Brown 6 |
| Glycerol |
| Rongalite |
| Sodium pyrosulfite |
| Sodium sulfide |
| Sodium sulfite |
| Sulfuric acid |
| Tetrahydrofuran (THF) |
Chemical Transformations and Reaction Dynamics
Redox Chemistry of C.I. Sulphur Brown 6: Reduction and Oxidation Mechanisms
The redox chemistry of sulphur dyes, including C.I. Sulphur Brown 6, is fundamental to their application, particularly in the dyeing of cellulosic fibers like cotton. researchgate.netresearchgate.net The dye in its original, oxidized state is a water-insoluble pigment. slideshare.net To be applied to a substrate, it must be converted into a water-soluble "leuco" form through a reduction process. researchgate.netacs.org This reaction is typically carried out in an alkaline medium using a reducing agent. researchgate.net
The core of the reduction mechanism involves the cleavage of disulfide (-S-S-) linkages within the complex polymeric structure of the dye molecule to form thiol or thiolate groups (-SH or -S⁻). slideshare.netoaji.net Traditionally, sodium sulfide (B99878) (Na₂S) has been the most common reducing agent for this purpose. researchgate.netacs.org In solution, the reducing agent donates electrons to the dye molecule, breaking the sulfur-sulfur bonds and increasing the molecule's negative charge and water solubility. slideshare.net This soluble leuco form has an affinity for cellulosic fibers, allowing it to be adsorbed and diffuse into the fiber structure. researchgate.netacs.org
Reduction: Insoluble Dye (pigment) + Reducing Agent → Soluble Leuco-Dye
Oxidation: Soluble Leuco-Dye + Oxidizing Agent → Insoluble Dye (pigment) fixed on fiber
The efficiency of the dyeing process is highly dependent on the redox potential of the dyebath. acs.orgresearchgate.net An optimal redox potential ensures that the dye molecules are reduced to a suitable size for fiber affinity and diffusion, which maximizes both color strength and subsequent wash fastness upon oxidation. acs.org Studies on C.I. Sulphur Black 1, the most widely used sulphur dye, have shown that an optimal redox potential of around -650 mV yields the maximum color strength. researchgate.netacs.org
Kinetic Analysis of Reduction and Oxidation Processes
The reduction rate is influenced by several factors:
Temperature: Higher temperatures generally increase the reaction rate, as seen in conventional dyeing processes which are often carried out at 60-80°C or higher. researchgate.net
Reducing Agent: The type and concentration of the reducing agent are critical. While sodium sulfide is effective, alternative, environmentally benign agents like reducing sugars (e.g., glucose, fructose) have been investigated. researchgate.netacs.org The rate of reduction with these alternatives can be comparable to or even superior to sulfide-based systems under optimal conditions. acs.org
Mass Transfer: In electrochemical systems, the rate can be limited by the diffusion of the dye particles to the electrode surface. utupub.fi
Biological vs. Chemical Reduction: In anaerobic bioreactors used for wastewater treatment, the reduction of dyes can occur both biologically (enzymatically) and chemically (by biogenic sulfide). Studies on azo dyes show that the biological mechanism is often dominant due to the high concentration of biomass. wur.nl
The oxidation process, where the soluble leuco form is converted back to the insoluble pigment, is also critical. The rate of this reaction affects the final properties of the dyeing. A controlled oxidation is necessary to ensure proper fixation and prevent issues like premature dye precipitation. The kinetics of this step are influenced by the concentration of the oxidizing agent (e.g., atmospheric oxygen, hydrogen peroxide) and pH. oaji.net
Hydrolysis and Other Non-Redox Chemical Degradation Pathways
Beyond redox reactions, C.I. Sulphur Brown 6 can undergo degradation through other chemical pathways, primarily hydrolysis. Sulphur dyes are complex structures containing polysulfide linkages, which can be susceptible to cleavage under certain conditions. slideshare.net
The hydrolysis of elemental sulfur, a key component in the synthesis of sulphur dyes, provides a model for understanding potential degradation mechanisms. In aqueous environments, elemental sulfur can hydrolyze to form a mixture of sulfide, sulfite (B76179), and thiosulfate. ias.ac.in This process is thought to proceed through the formation of a highly reactive intermediate, dihydrogen sulphoxide (HSOH). ias.ac.in This suggests that the sulfur linkages within the dye molecule could be susceptible to similar hydrolytic cleavage, leading to the breakdown of the chromophore and a loss of color.
Biodegradation represents another significant non-redox degradation pathway, particularly in environmental contexts. Studies on the fungus Aspergillus sp. have shown its ability to decolorize and degrade C.I. Sulphur Black 1. mdpi.com The mechanism involves the enzymatic breakdown of the dye's complex structure. Analytical techniques revealed that the degradation process leads to the disappearance of carbon-sulfur (-C-S-) and disulfide (-C-S-S-C-) groups within the dye molecule, indicating the cleavage of these critical linkages in the chromophore. mdpi.com This biological process results in the breakdown of the large polymer into simpler, smaller forms. mdpi.com
The stability of the dye is also affected by pH. In strongly acidic solutions, such as hydrochloric acid, C.I. Sulphur Brown 6 forms a red-brown precipitate. worlddyevariety.com Exposure to concentrated sulfuric acid initially forms a dark brown solution, but subsequent dilution leads to the formation of a yellow-brown precipitate, indicating changes in solubility and potentially structure due to the extreme pH environment. worlddyevariety.com
Interaction Mechanisms with Various Chemical Agents and Substrates
Ligand-Metal Coordination Chemistry with Sulphur-Containing Chromophores
The sulfur atoms present in the chromophore of C.I. Sulphur Brown 6 can act as donor atoms in coordination complexes with metal ions. Sulfur-containing ligands are classified as soft bases and readily form stable complexes, particularly with transition metals. alfa-chemistry.commdpi.com The sulfur atom in a chromophore can function as a σ-donor, a σ-donor/π-donor, or a σ-donor/π-acceptor, depending on the metal ion's valence state and steric factors. alfa-chemistry.com
The coordination of metal ions to sulfur-bridged chromophores can significantly alter the electronic and photophysical properties of the molecule. ubc.carsc.org Research on sulfur-bridged dipyridyl and dithiazolyl ligands has shown they can form complexes with metals such as iridium(III), copper(I), and ruthenium(II). rsc.org The oxidation state of the sulfur bridge (sulfide, sulfoxide, or sulfone) provides a method for fine-tuning the properties of the resulting metal complex. rsc.org For instance, altering the sulfur oxidation state can adjust the electron density on the ligand, which in turn tunes the electrochemical properties and the HOMO-LUMO gap of the metal complex. rsc.org
Complexes have been characterized where the bonding occurs through the sulfur atom. cdnsciencepub.com Depending on the metal ion, different coordination geometries can be achieved; for example, tetrahedral chromophores are identified for Co(II) and Zn(II), while square planar geometries occur with Ni(II) and Pt(II). cdnsciencepub.com These complexes often exhibit sulfur-to-metal charge transfer spectra. cdnsciencepub.com This inherent ability of sulfur-containing chromophores to act as ligands suggests that C.I. Sulphur Brown 6 could interact with metal ions present in industrial wastewater, potentially influencing its environmental fate and transport.
Adsorption Mechanism on Adsorbent Materials: Advanced Studies
The removal of sulphur dyes like C.I. Sulphur Brown 6 from textile effluents is frequently accomplished through adsorption onto various low-cost materials. uctm.edu Understanding the adsorption mechanism is crucial for optimizing the process. The adsorption of a dye molecule onto a solid surface is a complex process generally involving three main steps: diffusion of the dye from the bulk solution to the adsorbent's surface, attachment of the dye to the surface active sites, and diffusion into the porous structure of the adsorbent. researchgate.netmdpi.com
The interaction between the dye and the adsorbent can occur through several mechanisms: uctm.edursc.org
Electrostatic Attraction: This is a primary mechanism, especially for charged dye molecules and adsorbents with a surface charge. The surface charge of many adsorbents is pH-dependent. rsc.orgrsc.org
Ion Exchange: Involves the exchange of ions between the adsorbent surface and the dye molecules in solution. rsc.org
π-π Interactions: Occur between the aromatic rings of the dye molecule and the surface of certain adsorbents, like activated carbon. mdpi.com
Hydrogen Bonding: Can form between functional groups on the dye and the adsorbent surface. rsc.org
Physical Adsorption (Pore Filling): Where dye molecules are physically trapped within the porous network of the adsorbent. uctm.edumdpi.com
The efficiency of an adsorbent is quantified by its adsorption capacity, which is often modeled using isotherms like the Langmuir and Freundlich models. uctm.edumdpi.com The Langmuir model assumes monolayer adsorption onto a homogeneous surface, while the Freundlich model describes multilayer adsorption on a heterogeneous surface. mdpi.com Kinetic models are used to describe the rate of adsorption.
Advanced studies have explored a wide range of materials for dye removal. The choice of adsorbent depends on factors like cost, availability, and effectiveness. researchgate.net
Table 2: Examples of Adsorbent Materials and Their Mechanisms for Dye Removal
| Adsorbent Type | Example Material | Primary Adsorption Mechanism(s) | Source(s) |
| Carbon-Based | Activated Carbon | High surface area, pore filling, π-π interactions | uctm.eduresearchgate.net |
| Clay-Based | Bentonite, Kaolin | Ion exchange, chemisorption, physical adsorption | mdpi.com |
| Biosorbents | Chitosan, Bagasse Pith | Electrostatic attraction, hydrogen bonding | uctm.eduresearchgate.net |
| Industrial Waste | Metal Hydroxide (B78521) Sludge | Electrostatic attraction (positively charged sludge adsorbs anionic dyes) | uctm.edu |
| Polymer-Based | LDH-Polymer Composites | Electrostatic interaction, hydrogen bonding, physical adsorption in pores | mdpi.com |
The pH of the solution is a critical parameter, as it affects the surface charge of the adsorbent and the degree of ionization of the dye molecule, thereby influencing the electrostatic interactions. rsc.org Temperature can also affect adsorption capacity, with the nature of the effect (increase or decrease) indicating whether the process is endothermic or exothermic. rsc.org
Environmental Photochemistry and Degradation Mechanisms
Photocatalytic Degradation of C.I. Sulphur Brown 6 and Related Sulphur Dyes
Photocatalytic degradation has emerged as a promising advanced oxidation process (AOP) for the treatment of wastewater containing sulphur dyes. brieflands.comresearchgate.net This technology utilizes semiconductor materials to generate highly reactive species that can break down complex dye molecules into simpler, less harmful compounds. wiserpub.comacs.org
Heterogeneous photocatalysis involves the use of a solid photocatalyst, typically a semiconductor, suspended in the dye-containing solution. wiserpub.com The fundamental mechanism is initiated when the semiconductor absorbs photons with energy equal to or greater than its band gap. mdpi.com This absorption of light energy excites an electron from the valence band to the conduction band, creating a positively charged "hole" in the valence band. acs.orgmdpi.com
These electron-hole pairs are the primary drivers of the degradation process. nih.gov The highly oxidizing holes can directly react with adsorbed dye molecules on the catalyst's surface. mdpi.com Alternatively, the holes can react with water molecules or hydroxide (B78521) ions to produce highly reactive hydroxyl radicals (•OH). acs.orgmdpi.com Simultaneously, the electrons in the conduction band can react with molecular oxygen to form superoxide (B77818) radical anions (•O₂⁻). acs.org Both hydroxyl radicals and superoxide radicals are powerful oxidizing agents that can non-selectively attack and decompose the organic dye molecules, ultimately leading to their mineralization into carbon dioxide, water, and inorganic ions. nih.govmdpi.com
Semiconductor nanomaterials are central to the effectiveness of AOPs for dye degradation due to their unique electronic and physical properties. researchgate.netwiserpub.com Materials like titanium dioxide (TiO₂) and zinc oxide (ZnO) are widely used as photocatalysts because they are inexpensive, chemically stable, and non-toxic. wiserpub.comnih.gov
The efficiency of photocatalytic degradation of sulphur dyes is influenced by several key operational parameters. mdpi.comd-nb.info
pH: The pH of the solution can affect the surface charge of the photocatalyst and the ionization state of the dye molecule, thereby influencing the adsorption of the dye onto the catalyst surface. acs.org For example, the photocatalytic degradation of C.I. Sulphur Red 14 using ZnO was found to be most effective at a pH of 5. brieflands.comresearchgate.net
Initial Dye Concentration: The initial concentration of the dye also plays a significant role. mdpi.com Higher initial concentrations can lead to a decrease in the degradation rate because more dye molecules compete for the limited number of active sites on the photocatalyst surface. mdpi.com Additionally, a higher concentration of dye can absorb a significant amount of light, preventing it from reaching the catalyst surface. mdpi.com
Light Intensity: The rate of photodegradation is generally proportional to the light intensity up to a certain point. d-nb.info At low light intensities, the generation of electron-hole pairs is the rate-limiting step. mdpi.com However, at very high intensities, the reaction rate may become independent of light intensity as the catalyst surface becomes saturated with photons. mdpi.com
Presence of Oxidants: The addition of external oxidizing agents like hydrogen peroxide (H₂O₂) can enhance the degradation rate by providing an additional source of hydroxyl radicals and preventing electron-hole recombination. researchgate.netmdpi.com
Table 1: Influence of Reaction Parameters on the Photocatalytic Degradation of Sulphur Dyes
| Parameter | Effect on Degradation Rate | Optimal Condition Example (C.I. Sulphur Red 14) |
|---|---|---|
| pH | Affects catalyst surface charge and dye ionization | pH 5 brieflands.comresearchgate.net |
| Catalyst Concentration | Increases to an optimum, then decreases | 50 mg/L (ZnO) brieflands.comresearchgate.net |
| Initial Dye Concentration | Decreases with increasing concentration | 10 mg/L brieflands.comresearchgate.net |
| Light Intensity | Increases to a certain point, then plateaus | Varies with system |
| Addition of H₂O₂ | Generally enhances the degradation rate | Addition improved efficiency researchgate.netresearchgate.net |
Biological Degradation Pathways and Microbial Biotransformation of Sulphur Dyes
Biological methods, utilizing the metabolic capabilities of microorganisms, offer an eco-friendly and cost-effective alternative for the degradation of sulphur dyes. nih.gov
The biological breakdown of complex dye molecules is primarily carried out by specific enzymes produced by microorganisms such as bacteria and fungi. nih.govmdpi.com These enzymes can be broadly categorized as reductive or oxidative. bhu.ac.in
Reductive Enzymes: Under anaerobic or microaerophilic conditions, enzymes like azoreductase play a key role in the initial cleavage of azo bonds present in many dye structures. nih.govmdpi.com This process typically results in the formation of colorless aromatic amines. bhu.ac.in
Oxidative Enzymes: Ligninolytic enzymes, such as laccase, manganese peroxidase, and lignin (B12514952) peroxidase, are particularly effective in degrading a wide range of dyes, including sulphur dyes. mdpi.comfrontiersin.org These enzymes are often produced by white-rot fungi and have a non-specific oxidative mechanism. bhu.ac.inmdpi.com For instance, manganese peroxidase can catalyze the oxidation of Mn(II) to Mn(III), which then acts as a powerful oxidizing agent to break down the complex structure of sulphur dyes. mdpi.com Other enzymes like NADH-DCIP reductase are also involved in the bioremediation of dye-containing effluents. bhu.ac.infrontiersin.org
The degradation process often involves a synergistic action of different enzymes. For example, the initial reductive cleavage of a dye molecule may be followed by the aerobic degradation of the resulting aromatic amines by oxidative enzymes. mdpi.com
Understanding the metabolic pathways and identifying the intermediate and final products of biotransformation is crucial to ensure the complete detoxification of the dye. The degradation of sulphur dyes by microorganisms typically involves a series of enzymatic reactions that break down the complex parent molecule into smaller, less toxic compounds. researchgate.net
The initial step in the biodegradation of some sulphur dyes by fungi like Aspergillus sp. is proposed to be the oxidative cleavage of polysulfide bonds within the dye's structure. mdpi.com Subsequent enzymatic reactions can lead to the formation of various intermediates. Analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC), and Fourier-Transform Infrared Spectroscopy (FTIR) are used to identify these biotransformation products. researchgate.netresearchgate.net
For some dyes, the metabolic pathway can lead to complete mineralization, where the dye is broken down into simple inorganic molecules like carbon dioxide, water, and sulfate. mdpi.com In other cases, the degradation may result in the formation of smaller organic compounds. researchgate.net For example, the biodegradation of some aromatic dyes has been shown to produce intermediates such as phenol (B47542) and benzene (B151609), which are then further metabolized. researchgate.net The specific metabolic pathway and the resulting products depend on the microbial species, the structure of the dye, and the environmental conditions. mdpi.comoup.com
Chemical Oxidation and Reduction Degradation in Environmental Contexts
Chemical degradation processes, particularly oxidation and reduction, play a crucial role in the transformation of C.I. Sulphur Brown 6 in the environment. These reactions can alter the dye's structure, leading to changes in its color, solubility, and potential toxicity.
Mechanistic Studies of Oxidant-Induced Degradation (e.g., Peroxide, Hypochlorite)
The complex molecular structure of sulphur dyes, including C.I. Sulphur Brown 6, features sulphur linkages such as sulphide (–S–), disulphide (–S–S–), and polysulphide (–Sn–) within heterocyclic rings. atamanchemicals.com These sulphur-containing moieties are susceptible to attack by oxidizing agents.
Hydrogen Peroxide (H₂O₂): Hydrogen peroxide is an environmentally relevant oxidant that can participate in the degradation of organic dyes. epa.gov While specific mechanistic studies on C.I. Sulphur Brown 6 are not extensively detailed in the provided results, the general principles of dye oxidation by peroxide are applicable. The degradation process often involves the generation of highly reactive hydroxyl radicals (•OH), especially in the presence of catalysts like iron ions (Fe²⁺/Fe³⁺) in what is known as the Fenton or Fenton-like reaction. epa.govresearchgate.net These radicals can non-selectively attack the dye molecule, leading to the cleavage of chromophoric groups and the breakdown of the aromatic structure. mdpi.com However, some studies on other dyes have shown that hydrogen peroxide alone can be less effective, and its efficiency is highly dependent on factors like pH, temperature, and the presence of catalysts. epa.govresearchgate.net Over-oxidation with peroxide can sometimes lead to the formation of water-solubilizing sulfinate and sulfonate groups, which might reduce the wetfastness properties of the dyed fabric but indicates a breakdown of the original dye structure in an environmental context. p2infohouse.org
Hypochlorite (B82951) (OCl⁻): Sulphur dyes, in general, exhibit poor fastness to chlorine bleaches like sodium hypochlorite. atamanchemicals.com This susceptibility indicates that the dye structure is readily attacked and degraded by hypochlorite. The strong oxidizing nature of hypochlorite can lead to the cleavage of the sulphur linkages and the aromatic rings within the dye molecule. researchgate.net This process results in the loss of color, a phenomenon well-known in the textile industry as bleaching. atamanchemicals.com The reaction with hypochlorite can generate reactive chlorine and oxygen species that contribute to the decomposition of the dye. researchgate.net
| Oxidant | General Degradation Mechanism | Influencing Factors | Potential Outcome |
| **Hydrogen Peroxide (H₂O₂) ** | Generation of hydroxyl radicals (•OH), especially with catalysts (e.g., Fe²⁺), leading to cleavage of chromophores and aromatic rings. epa.govresearchgate.netmdpi.com | pH, temperature, presence of metal ions. epa.govresearchgate.net | Decolorization and breakdown of the dye molecule. Formation of more soluble byproducts. p2infohouse.org |
| Hypochlorite (OCl⁻) | Direct oxidation and cleavage of sulphur linkages and aromatic structures by reactive chlorine and oxygen species. atamanchemicals.comresearchgate.net | pH, temperature, hypochlorite concentration. researchgate.net | Rapid decolorization (bleaching) and degradation of the dye. atamanchemicals.comresearchgate.net |
Reductant-Mediated Degradation Pathways
The dyeing process for sulphur dyes itself involves a reduction step to solubilize the dye, followed by oxidation to fix it onto the fiber. textilelearner.net In an environmental context, similar reductive processes can lead to the degradation or transformation of C.I. Sulphur Brown 6. The core of this process is the breaking of disulphide (–S–S–) linkages to form thiol groups (–SH). textilelearner.net
This reduction can be initiated by various reducing agents present in anaerobic environments, such as sediments or anoxic zones in water bodies. The resulting thiol-containing molecules are typically more soluble than the parent dye. textilelearner.net While this process is essential for dyeing, in the environment, it represents a pathway for the mobilization and potential further degradation of the dye. These reduced forms can then be re-oxidized in the presence of oxygen, potentially leading back to the insoluble form or undergoing further transformation. textilelearner.net The use of certain reducing agents, like sodium sulfide (B99878), in industrial processes can also contribute to the environmental load of sulphur compounds. researchgate.net
Environmental Fate Modeling and Prediction of Degradation Products
Predicting the environmental fate of C.I. Sulphur Brown 6 and its degradation products is a complex challenge due to the intricate and often not fully characterized structure of sulphur dyes. p2infohouse.org Environmental fate models aim to simulate the transport, transformation, and distribution of chemicals in various environmental compartments. oup.com
For a compound like C.I. Sulphur Brown 6, such models would need to incorporate parameters related to:
Sorption: The tendency of the dye to bind to soil and sediment particles. oup.com
Biodegradation: The potential for microorganisms to break down the dye molecule.
Photodegradation: The breakdown of the dye due to sunlight. mdpi.com
Chemical Degradation: The transformation of the dye through oxidation and reduction reactions as discussed above. researchgate.nettextilelearner.net
Predicting the specific degradation products is challenging. However, based on the known reactivity of sulphur dyes, potential degradation products could include smaller aromatic compounds, phenols, and inorganic sulphur species like sulfates. mdpi.com Advanced analytical techniques such as high-performance liquid chromatography-mass spectrometry (HPLC-MS) and gas chromatography-mass spectrometry (GC-MS) are crucial for identifying the intermediates and final products of dye degradation studies. researchgate.net In silico tools and predictive software can also be employed to estimate the potential degradation pathways and the properties of the resulting compounds. scielo.org.co However, the complexity of the initial dye structure makes precise prediction difficult. p2infohouse.org
| Process | Key Factors | Potential Degradation Products | Modeling Considerations |
| Oxidative Degradation | Presence of oxidants (H₂O₂, OCl⁻), catalysts, pH, temperature. epa.govresearchgate.net | Smaller aromatic fragments, phenols, sulfinates, sulfonates, CO₂, H₂O. mdpi.comp2infohouse.org | Reaction kinetics, oxidant availability, catalyst concentration. epa.govresearchgate.net |
| Reductive Degradation | Anaerobic conditions, presence of reducing agents. textilelearner.net | Soluble thiol-containing compounds. textilelearner.net | Redox potential of the environment, availability of electron donors. |
| Photodegradation | Sunlight intensity, presence of photosensitizers. mdpi.com | Hydroxylated derivatives, smaller organic acids. researchgate.net | Quantum yield, light absorption spectrum of the dye. |
Advanced Analytical Methodologies for Research and Elucidation
Spectroscopic Approaches for Mechanistic and Structural Elucidation
Spectroscopic techniques are indispensable for probing the molecular and electronic structure of C.I. Sulphur Brown 6. They provide detailed information on chemical bonds, elemental composition, and oxidation states, which are fundamental to understanding the dye's properties and behavior.
Fourier Transform Infrared (FT-IR) and Raman spectroscopy are powerful non-destructive techniques for identifying functional groups and analyzing the chemical bonds present in sulphur dyes. mdpi.com
FT-IR Spectroscopy: This technique measures the absorption of infrared radiation by the sample, providing a fingerprint of its molecular structure. spectroscopyonline.com In the context of sulphur dyes, FT-IR can identify key functional groups and bonds. For instance, analysis of sulphur-containing compounds often reveals characteristic peaks related to C-S and S-S bonds, although these can sometimes be weak. mdpi.com The presence of aromatic structures, integral to the dye's chromophore, is indicated by C-H and C=C stretching and bending vibrations. spectroscopyonline.com Studies on related brown earth pigments have utilized FT-IR to characterize their molecular and structural composition, identifying diagnostic spectral features. researchgate.net
Raman Spectroscopy: This technique relies on the inelastic scattering of monochromatic light. It is particularly useful for analyzing the non-polar bonds and symmetric vibrations that may be weak or absent in FT-IR spectra. tum.de For sulphur-containing compounds, Raman spectroscopy can provide information on polysulfide linkages (S-S bonds). morana-rtd.com Dispersive Raman spectroscopy, especially with near-infrared excitation sources like 1064 nm, is effective in minimizing fluorescence, a common issue with complex organic molecules like dyes, thus allowing for clearer spectral data. morana-rtd.com
A comparative analysis of data from both FT-IR and Raman provides a more complete picture of the vibrational modes within the C.I. Sulphur Brown 6 molecule.
| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) | Technique | Significance for Sulphur Brown 6 |
| Aromatic C-H Stretch | 3000-3100 | FT-IR, Raman | Confirms the presence of aromatic rings, fundamental to the chromophore. |
| Alkyl C-H Stretch | 2850-2960 | FT-IR, Raman | Indicates aliphatic components, possibly from starting materials or side chains. |
| C=C Aromatic Ring Stretch | 1400-1600 | FT-IR, Raman | Characterizes the benzene (B151609) ring structures within the dye molecule. |
| C-N Stretch | 1000-1350 | FT-IR | Suggests the presence of amine or other nitrogen-containing functional groups. |
| S-S Stretch | 400-500 | Raman | Provides evidence of polysulfide linkages, crucial for the sulphur dye structure. |
| C-S Stretch | 600-800 | FT-IR, Raman | Indicates the presence of carbon-sulphur bonds. |
This table presents typical wavenumber ranges for key functional groups and is for illustrative purposes. Actual peak positions for C.I. Sulphur Brown 6 may vary based on its specific molecular environment.
High-Performance Liquid Chromatography coupled with Time-of-Flight Mass Spectrometry (HPLC-TOF/MS) is a cornerstone technique for the separation and identification of components in complex mixtures, such as dye reaction products and their degradation metabolites. unil.chbham.ac.uk This method offers high resolution and accurate mass measurements, which are critical for determining the elemental composition of unknown compounds. helsinki.finih.gov
In the study of sulphur dyes, HPLC can separate the various chromophoric species, unreacted starting materials, and byproducts present in a crude dye sample. ias.ac.innih.gov The effluent from the HPLC column is then introduced into the TOF mass spectrometer, which measures the mass-to-charge ratio of the ionized molecules with high precision. This allows for the putative identification of metabolites and degradation products by comparing the accurate mass data against chemical databases. nih.govresearchgate.net For example, in the analysis of sulphur-containing compounds, this technique can help identify various sulfur-containing impurities and metabolites formed during synthesis or environmental degradation. mdpi.comresearchgate.net
X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material. journals.co.za It is particularly valuable for analyzing the surface chemistry of dyed textiles and pigments. cellulosechemtechnol.ro
For sulphur dyes like C.I. Sulphur Brown 6, XPS can provide critical information about the different oxidation states of sulphur on the surface of a substrate. tasconusa.com The binding energy of the S 2p core level electrons is indicative of the chemical environment of the sulphur atoms. For instance, XPS can distinguish between unoxidized sulphide/polysulfide species and various oxidized forms such as sulfones or sulfates. cellulosechemtechnol.rotandfonline.com Studies on sulphur dyes on cotton have used XPS to show that different after-treatments and washing conditions can alter the surface concentration and oxidation state of sulphur, which in turn affects properties like wash fastness. cellulosechemtechnol.ro The technique can detect shifts in binding energies that correspond to changes from lower oxidation states (e.g., S²⁻) to higher oxidation states (e.g., S⁶⁺). cellulosechemtechnol.ro
| Sulphur Species | Typical S 2p Binding Energy (eV) | Significance in Sulphur Dye Analysis |
| Sulfide (B99878) (S²⁻) | ~160-162 | Represents the reduced, unoxidized form of the sulphur dye. |
| Polysulfide (Sₙ²⁻) / Disulfide (S-S) | ~163-164 | Indicates the presence of the crucial polysulfide linkages characteristic of sulphur dyes. |
| Sulfone/Sulfate (SOₓ) | ~168-170 | Represents over-oxidized sulphur species, which can affect dye properties and color. cellulosechemtechnol.rotandfonline.com |
This table provides approximate binding energy ranges. Precise values can be influenced by the specific chemical matrix.
Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful analytical techniques for elucidating the detailed molecular structure of organic compounds in solution. researchgate.netnih.gov While the complexity and potential insolubility of sulphur dyes can present challenges, NMR can provide invaluable information about the carbon-hydrogen framework. cdnsciencepub.com
One-dimensional (¹H and ¹³C) and two-dimensional (e.g., COSY, HSQC, HMBC) NMR experiments can help to establish the connectivity of atoms within the dye molecule. nih.gov For instance, ¹H NMR provides information about the types and number of protons and their neighboring atoms, while ¹³C NMR reveals the chemical environment of each carbon atom. cdnsciencepub.com Although direct detection of sulphur is not standard, its influence on the chemical shifts of adjacent carbon and proton atoms can be observed. cdnsciencepub.com The structural elucidation of complex dye molecules often involves piecing together fragments identified through various NMR experiments. researchgate.net
Chromatographic Techniques for Separation and Quantification of Reaction Mixtures
Chromatographic methods are essential for separating the multiple components present in commercial dye formulations and in reaction mixtures resulting from synthesis or degradation studies. researchgate.net Techniques like thin-layer chromatography (TLC), column chromatography, and particularly High-Performance Liquid Chromatography (HPLC) are widely used. nih.gov
HPLC, often coupled with a diode-array detector (DAD) or a mass spectrometer (MS), allows for both the separation and quantification of individual components. mdpi.com This is crucial for quality control in dye manufacturing, for studying the kinetics of dyeing processes, and for analyzing the products of degradation. researchgate.net For example, ion-pair chromatography has been developed to separate and quantify mixtures of different sulphur anions like sulfide, sulfite (B76179), sulfate, and thiosulfate, which are relevant to the chemistry of sulphur dyes. researchgate.net Different elution systems and column types, such as reversed-phase C18 columns, can be optimized to achieve effective separation of the complex mixtures associated with sulphur dyes. nih.gov
Microscopic and Imaging Techniques for Morphological and Surface Interactions (e.g., SEM)
Scanning Electron Microscopy (SEM) is a vital tool for visualizing the surface morphology and topography of materials at a microscopic level. scas.co.jp In the context of C.I. Sulphur Brown 6, SEM can be used to examine the physical form of the dye powder itself or, more commonly, the surface of a substrate (like a textile fiber) that has been dyed.
SEM analysis can reveal how the dye is distributed on the fiber surface and whether it forms aggregates or a uniform film. researchgate.netaidic.it When combined with Energy-Dispersive X-ray Spectroscopy (EDX), SEM can also provide elemental mapping of the surface, confirming the presence and distribution of sulphur along with other elements on the dyed material. aidic.it For instance, studies on the biodegradation of sulphur dyes have used SEM to show changes in the surface morphology of the dye particles, such as becoming smoother and flatter after treatment, indicating degradation. mdpi.com
Computational Chemistry and Theoretical Investigations
Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction
Quantum chemical calculations are fundamental tools for understanding the intrinsic properties of dye molecules at an electronic level. These methods could provide deep insights into the behavior of C.I. Sulphur Brown 6.
Density Functional Theory (DFT) Studies on Reaction Pathways and Energetics
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. For a complex, polymeric dye like C.I. Sulphur Brown 6, which is formed by the sulphurization of organic intermediates, DFT could be employed to model potential reaction pathways for its synthesis. By calculating the energies of reactants, transition states, and products, researchers could determine the most energetically favorable routes for the formation of the chromophoric and auxochromic groups within the dye's structure. Such studies would help in optimizing synthesis conditions and understanding the complex mixture of molecules that likely constitutes the technical dye. For instance, DFT calculations have been successfully used to decipher complex reaction pathways for the degradation of other complex molecules initiated by radicals. researchgate.net
Frontier Orbital Theory Applications to Electron Transfer Processes
Frontier Orbital Theory is a key application of molecular orbital theory used to predict the reactivity of molecules. wikipedia.orgucsb.edu The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that govern many chemical reactions and electronic properties. For C.I. Sulphur Brown 6, calculating the energies and spatial distributions of the HOMO and LUMO would be crucial for understanding its color, as the HOMO-LUMO gap is directly related to the wavelength of light absorption. Furthermore, these calculations are instrumental in predicting the dye's behavior in applications such as dyeing, where electron transfer processes between the dye molecule and the substrate (e.g., cellulosic fibers) are critical for dye uptake and fixation. The theory helps in understanding the interactions between the occupied orbitals of one molecule and the unoccupied orbitals of another, which causes attraction and facilitates electron transfer. wikipedia.org An ideal distribution of these orbitals is conducive to efficient intramolecular charge transfer. researchgate.net
Molecular Dynamics Simulations for Intermolecular Interactions and Solvation Effects
Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. nih.govnih.gov For C.I. Sulphur Brown 6, MD simulations could model the dye's behavior in a solvent, typically water with reducing agents like sodium sulfide (B99878), which is used during the dyeing process. These simulations would provide valuable information on how the dye molecules aggregate, interact with water molecules (solvation), and approach the fiber surface. Understanding these intermolecular interactions is key to explaining the dye's solubility characteristics in its leuco form and its affinity for the substrate. MD simulations can provide detailed insights into molecular arrangements and predict the adsorption behavior and interaction energies of dyes with adsorbents. nih.govresearchgate.net
Computational Approaches to Spectroscopic Data Interpretation
Computational methods, particularly Time-Dependent Density Functional Theory (TD-DFT), are widely used to predict and interpret the spectroscopic properties of dyes. acs.org For C.I. Sulphur Brown 6, TD-DFT calculations could simulate its UV-Visible absorption spectrum. By correlating the calculated electronic transitions with the experimental spectrum, specific structural features responsible for its characteristic brown color could be identified. Such computational studies would complement experimental spectroscopic data, providing a more complete picture of the dye's electronic structure and how it gives rise to its observed color.
Modeling of Adsorption and Degradation Mechanisms at the Molecular Level
The adsorption of C.I. Sulphur Brown 6 onto textile fibers and its potential degradation are critical aspects of its application and environmental impact. Computational modeling can be used to study the adsorption process at a molecular level, identifying the key interactions (e.g., van der Waals forces, hydrogen bonding) between the dye and the fiber surface. researchgate.netscispace.com Quantum mechanics (QM) calculations can determine molecular structures and reactivity descriptors to help understand adsorption mechanisms. nih.govresearchgate.net Similarly, computational models can investigate the degradation pathways of the dye, for example, by simulating its reaction with oxidizing agents (like in bleach) or under UV light. This would help in predicting the dye's fastness properties and its environmental fate.
Structure-Reactivity Relationship Studies via In Silico Methods
In silico methods encompass a range of computational techniques used to study structure-activity and structure-property relationships. mdpi.com For C.I. Sulphur Brown 6, these methods could be used to explore how modifications to its presumed chemical structure would affect its properties, such as color, solubility, and affinity for fibers. By systematically changing functional groups or the size of the conjugated system in a model structure of the dye, researchers could establish relationships between molecular structure and performance. This approach, often used in drug design, can guide the development of new sulphur dyes with improved properties. DFT is a widely embraced technique for these assessments, particularly in discerning the characteristics of frontier molecular orbitals, which is a pivotal factor in predicting reactive sites. nih.gov
Future Directions and Emerging Research Avenues
Development of Novel Sulphur-Based Chromophores with Tunable Reactivity
A significant area of current research is the creation of new sulphur-based chromophores with finely controllable reactivity. rsc.org Scientists are investigating innovative synthetic methods to incorporate specific functional groups into the sulphur dye structure. mdpi.com This allows for the precise adjustment of their electronic and optical properties, resulting in chromophores with customized absorption spectra, better fluorescence, and predictable reactions to external stimuli like light or pH. rsc.orgmdpi.com
Research is also focused on developing sulphur dyes with enhanced durability and greater stability in different application settings. alanchemindustries.com The objective is to extend the use of these dyes beyond traditional coloring to create "smart" sulphur-based molecules for applications in sensors, molecular switches, and sophisticated optical materials. rsc.orguobasrah.edu.iq
Integration of Multi-Omics Approaches in Biodegradation Research
Understanding the environmental fate of C.I. Sulphur Brown 6 and similar dyes is essential for developing sustainable industrial methods. marketresearchfuture.comnih.gov The use of multi-omics approaches, such as genomics, transcriptomics, proteomics, and metabolomics, provides a robust set of tools for analyzing the microbial degradation pathways of these complex molecules. nih.govresearchgate.net
By examining the genetic and metabolic reactions of microorganisms exposed to sulphur dyes, researchers can pinpoint the key enzymes and metabolic processes involved in their decomposition. nih.govmdpi.com This information is vital for creating more effective bioremediation techniques and for engineering new microorganisms with improved dye-degrading abilities. nih.govresearchgate.net The long-term goal is to establish closed-loop systems where wastewater from dyeing processes can be efficiently treated. researchgate.net
Advanced Spectroscopic and Imaging Techniques for In Situ Monitoring of Chemical Processes
The synthesis and application of sulphur dyes entail complex chemical changes that are often challenging to observe with standard analytical methods. mdpi.com Advanced spectroscopic and imaging techniques are becoming crucial for obtaining real-time information about these processes. rsc.orgresearchgate.net
Techniques like in-situ Raman spectroscopy, Fourier-transform infrared (FTIR) spectroscopy, and advanced fluorescence microscopy permit the non-invasive monitoring of reaction rates, the formation of intermediates, and the attachment of dyes to materials. mdpi.comnih.govresearchgate.net These methods yield extensive data that can be used to refine reaction conditions, enhance product yields, and maintain consistent quality. Additionally, high-resolution imaging is making it possible to see how dyes are distributed and clustered at the nanoscale, which is important for understanding their effectiveness in different materials.
Artificial Intelligence and Machine Learning Applications in Sulphur Chemistry Research
The wide and intricate range of sulphur compounds poses a considerable challenge for conventional research methods. Artificial intelligence (AI) and machine learning (ML) are quickly emerging as transformative tools in this area. aai.solutionsacs.org By training algorithms on extensive datasets of known sulphur compounds and their characteristics, it is possible to create models that can predict key properties like color, reactivity, and toxicity. mst.eduacs.org
These models can speed up the discovery of new sulphur dyes with specific desired features, thereby cutting down the time and resources needed for experiments. mdpi.com ML algorithms can also be used to optimize synthesis routes, predict the results of enzymatic degradation, and analyze complex spectroscopic data, offering a powerful computational tool for progress in sulphur chemistry research. aai.solutionsacs.orgmdpi.com
Exploration of C.I. Sulphur Brown 6 in Advanced Functional Materials
Beyond its conventional use as a textile dye, researchers are investigating the potential of C.I. Sulphur Brown 6 and similar compounds in creating advanced functional materials. The inherent redox activity and semiconductor properties of the sulphur-containing core make these molecules promising for various applications. ontosight.ai
Current research is looking into their use in:
Energy Storage: As materials for electrodes in batteries and supercapacitors, taking advantage of their capacity for reversible redox reactions.
Organic Electronics: As elements in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and field-effect transistors (FETs), where their electronic characteristics can be utilized. rsc.org
Catalysis: As photocatalysts for breaking down water or organic pollutants, using their ability to absorb light and produce reactive oxygen species.
Sensing: As the active component in chemical sensors, where alterations in their optical or electronic properties upon interacting with a substance can be used for detection.
This investigation into new applications is creating new possibilities for sulphur dyes, changing them from simple colorants into high-performance functional materials. ontosight.ai
Q & A
Q. What strategies mitigate batch-to-batch variability in C.I. Sulphur Brown 6 synthesis for high-purity applications?
- Methodological Answer : Implement process analytical technology (PAT) for real-time monitoring (e.g., Raman spectroscopy). Apply statistical process control (SPC) charts to identify outlier batches and refine SOPs .
Methodological Frameworks for Rigorous Inquiry
- For Basic Questions : Follow FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to align objectives with practical constraints .
- For Advanced Questions : Use PICO (Population, Intervention, Comparison, Outcome) to structure hypotheses, e.g., comparing degradation efficiency of novel catalysts .
- Data Contradiction Analysis : Apply systematic review protocols (PRISMA) to identify bias in prior studies, then design controlled experiments to isolate variables .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
